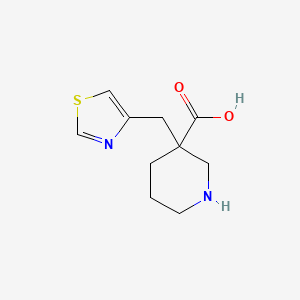
3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a thiazole moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thiazole moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the piperidine ring can be synthesized via intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . The thiazole ring can be introduced through nucleophilic substitution reactions involving thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize the efficiency of each step in the synthesis .
化学反应分析
Types of Reactions
3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can have enhanced biological activities and are often explored for their potential therapeutic applications .
科学研究应用
3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit the growth of pathogenic fungi by altering cell membrane permeability and affecting hyphal growth . The piperidine ring can modulate neurotransmitter activity, contributing to its anticonvulsant effects .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like 1-(2-Aminoethyl)piperidine-3-carboxylic acid and N-substituted piperidine-3-carboxylic acid derivatives.
Thiazole Derivatives: Compounds like 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles.
Uniqueness
3-(1,3-Thiazol-4-ylmethyl)piperidine-3-carboxylic acid is unique due to the combination of the piperidine and thiazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
属性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC 名称 |
3-(1,3-thiazol-4-ylmethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c13-9(14)10(2-1-3-11-6-10)4-8-5-15-7-12-8/h5,7,11H,1-4,6H2,(H,13,14) |
InChI 键 |
PNDHCDSXJVNDCO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)(CC2=CSC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















